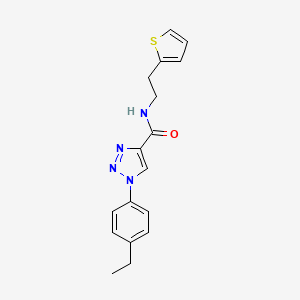
1-(4-ethylphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-ethylphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide , a member of the triazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on cytotoxicity, antiproliferative effects, and potential therapeutic applications.
The molecular formula of the compound is C17H18N4OS, with a molecular weight of approximately 326.41 g/mol. The structure includes a triazole ring, which is known for its pharmacological significance.
1. Cytotoxicity and Antiproliferative Effects
Research indicates that derivatives of 1H-1,2,3-triazole-4-carboxamides exhibit significant cytotoxic activity against various cancer cell lines. In a study evaluating multiple triazole derivatives, it was found that certain compounds showed antiproliferative potency comparable to doxorubicin, a standard chemotherapeutic agent. Specifically, the compound induced morphological changes in Jurkat T-cells, including:
- Apoptotic bodies
- Membrane blebbing
- Chromatin condensation
These changes were accompanied by DNA fragmentation and reduced mitochondrial membrane potential, suggesting a mechanism involving apoptosis rather than direct DNA intercalation .
2. Trypanocidal Activity
Recent studies have highlighted the potential of 1H-1,2,3-triazole derivatives in treating parasitic infections. Notably, some analogs demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for these compounds were significantly lower than those for traditional treatments like Benznidazole (Bz), indicating a promising avenue for drug development .
3. Antiviral Properties
The triazole scaffold has also been investigated for antiviral properties. Compounds containing the triazole ring have shown effectiveness against various viral pathogens due to their ability to interfere with viral replication processes .
The biological activities of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : It disrupts cell cycle progression in malignant cells.
- Interaction with Metabolic Pathways : Some studies suggest that triazoles may inhibit specific metabolic enzymes related to tumor growth.
Case Studies
特性
IUPAC Name |
1-(4-ethylphenyl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-2-13-5-7-14(8-6-13)21-12-16(19-20-21)17(22)18-10-9-15-4-3-11-23-15/h3-8,11-12H,2,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSQPZIJQVPINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














